REACTION_CXSMILES
|
[NH2:1][CH:2]([CH3:19])[C:3]([NH:5][C:6]1[C:11]([CH3:12])=[CH:10][C:9]([O:13][CH2:14][CH2:15][CH2:16]C)=[CH:8][C:7]=1[CH3:18])=[O:4].Cl>>[NH2:1][CH:2]([CH3:19])[C:3]([NH:5][C:6]1[C:11]([CH3:12])=[CH:10][C:9]([O:13][CH2:14][CH2:15][CH3:16])=[CH:8][C:7]=1[CH3:18])=[O:4]
|
Name
|
2-amino-4'-butoxy-2',6'-dimethylpropionanilide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(C(=O)NC1=C(C=C(C=C1C)OCCCC)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
recrystallized from absolute alcohol-ether
|
Name
|
|
Type
|
|
Smiles
|
NC(C(=O)NC1=C(C=C(C=C1C)OCCC)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |